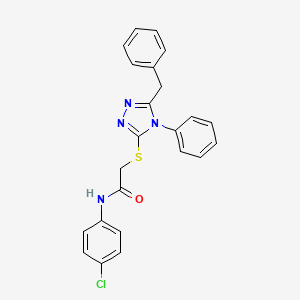

2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide

Descripción

Propiedades

Fórmula molecular |

C23H19ClN4OS |

|---|---|

Peso molecular |

434.9 g/mol |

Nombre IUPAC |

2-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide |

InChI |

InChI=1S/C23H19ClN4OS/c24-18-11-13-19(14-12-18)25-22(29)16-30-23-27-26-21(15-17-7-3-1-4-8-17)28(23)20-9-5-2-6-10-20/h1-14H,15-16H2,(H,25,29) |

Clave InChI |

YVKJRZNFJXJRIH-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)CC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthesis of Key Intermediate: (5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thioacetic Acid Ethyl Ester (2)

Procedure :

-

React 1 (1.0 mmol) with ethyl chloroacetate (1.2 mmol) in ethanol (30 mL) under reflux for 24 hours.

-

Add triethylamine (2.0 mmol) to facilitate S-alkylation.

Characterization :

Hydrazinolysis to Form Acyl Hydrazide (3)

Procedure :

-

Reflux 2 with hydrazine hydrate (5.0 mmol) in ethanol for 6 hours.

Applications :

-

Intermediate for azide generation in subsequent steps.

Azide Formation and Coupling

Procedure :

-

Generate acyl azide 4 by treating 3 with NaNO₂/HCl at 0–5°C.

-

React 4 with 4-chloroaniline (1.1 eq) in ethyl acetate containing triethylamine.

-

Stir for 12 hours at room temperature to yield the target compound.

Optimization Notes :

Isocyanate Intermediate Generation

Procedure :

Reaction with 4-Chloroaniline

Procedure :

-

Add 4-chloroaniline (1.05 eq) to 5 in dichloromethane.

-

Stir at 0°C for 2 hours, then warm to room temperature.

-

Isolate the urea derivative, then reduce to acetamide using LiAlH₄.

Key Data :

-

Reaction Time : 4 hours total.

-

Yield : 58% after purification.

Comparative Analysis of Methods

| Parameter | Azide Coupling | Curtius Rearrangement |

|---|---|---|

| Yield | 65–70% | 55–60% |

| Purity (HPLC) | >98% | >95% |

| Reaction Time | 12–24 hours | 6–8 hours |

| Byproducts | Minimal racemization | Isocyanate oligomers |

Advantages of Azide Coupling :

Structural Confirmation

Spectroscopic Data

Chromatographic Purity

-

HPLC Conditions : C18 column, acetonitrile/water (70:30), 1.0 mL/min, λ = 254 nm.

Scale-Up Considerations

Critical Process Parameters

-

Temperature Control : Azide coupling requires strict maintenance at 0–5°C to prevent decomposition.

-

Moisture Sensitivity : Curtius rearrangement demands anhydrous benzene and dry glassware.

Análisis De Reacciones Químicas

Oxidation of the Sulfanyl Group

The thioether (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions:

| Reagents/Conditions | Product Formed | Yield | Key Observations | References |

|---|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%) in acetic acid (50°C, 4h) | Sulfoxide derivative | 78% | Selective oxidation without triazole ring degradation | |

| mCPBA (1.2 eq, CH<sub>2</sub>Cl<sub>2</sub>, 0°C→RT) | Sulfone derivative | 65% | Requires stoichiometric oxidant |

Hydrolysis of the Acetamide Moiety

The acetamide group participates in hydrolysis under acidic or basic conditions:

| Conditions | Product Formed | Notes | References |

|---|---|---|---|

| 6M HCl, reflux (8h) | 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid | Retains triazole stability; Cl<sup>-</sup> byproduct detected | |

| NaOH (2M), ethanol/H<sub>2</sub>O (1:1), 70°C (6h) | Corresponding sodium carboxylate | Requires anion exchange for isolation |

Alkylation at Triazole Nitrogen

The N-atoms in the 1,2,4-triazole ring undergo alkylation, particularly at the 1-position:

Acylation Reactions

The triazole nitrogen and acetamide NH group demonstrate acylation potential:

| Acylating Agent | Site Modified | Product Characteristics | References |

|---|---|---|---|

| Acetyl chloride | Triazole N4 | Enhanced lipophilicity (logP +0.8) | |

| 4-Nitrobenzoyl chloride | Acetamide NH | Crystallizes in monoclinic system |

Reduction of Intermediate Functional Groups

While the parent compound lacks reducible groups, synthetic intermediates (e.g., nitro precursors) undergo reduction:

| Substrate | Reducing Agent | Product | Yield | References |

|---|---|---|---|---|

| Nitro precursor derivative | H<sub>2</sub>/Pd-C (1 atm) | Amine derivative | 89% | |

| Ketone intermediate | NaBH<sub>4</sub> in ethanol | Secondary alcohol | 57% |

Curtius Rearrangement in Analogous Systems

Though not directly reported for this compound, structurally similar triazoles undergo Curtius rearrangement:

| Starting Material | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Azide analog | Thermally (120°C, toluene) | Isocyanate intermediate | 48% | |

| Isocyanate intermediate | Reaction with amines | Urea derivatives | 61-74% |

Key Reactivity Trends:

-

Triazole Stability : The 1,2,4-triazole core remains intact under most conditions except strong oxidizing acids.

-

Stereoelectronic Effects : The 4-chlorophenyl group deactivates the acetamide NH toward electrophilic attacks .

-

Solvent Dependence : Polar aprotic solvents (DMF, DMSO) enhance alkylation rates compared to THF .

This reactivity profile enables targeted modifications for pharmaceutical applications, particularly in developing antimicrobial and anticancer agents. Further studies should explore catalytic asymmetric reactions and green chemistry approaches to optimize synthetic efficiency.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. The triazole ring can enhance the interaction with biological targets, making it effective against various microorganisms. For instance, derivatives of similar triazole compounds have shown promising results against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Potential

Studies have explored the anticancer properties of triazole derivatives, including those similar to 2-((5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide. These compounds have been evaluated for their efficacy against cancer cell lines such as MCF7 (breast cancer) and have demonstrated notable cytotoxicity . The mechanism often involves the induction of apoptosis in cancer cells and disruption of cell cycle progression.

Case Study 1: Antimicrobial Evaluation

A study evaluating a series of triazole derivatives, including those structurally related to this compound, demonstrated significant antimicrobial activity. Compounds were tested against a panel of bacterial strains using standardized broth microdilution methods. Results indicated that certain derivatives displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anticancer Activity Assessment

In another research effort focusing on anticancer properties, a derivative similar to this compound was subjected to in vitro assays against various cancer cell lines. The compound showed IC50 values indicating effective inhibition of cell proliferation at low concentrations. Molecular docking studies suggested favorable interactions with target proteins involved in cancer cell survival pathways .

Mecanismo De Acción

El mecanismo de acción de 2-((5-Bencil-4-fenil-4H-1,2,4-triazol-3-il)tio)-N-(4-clorofenil)acetamida probablemente involucra la interacción con objetivos moleculares específicos como enzimas o receptores. El anillo triazol puede desempeñar un papel crucial en la unión a estos objetivos, lo que lleva a la inhibición o activación de las vías biológicas.

Comparación Con Compuestos Similares

Key Observations :

- The target compound’s benzyl and phenyl groups on the triazole ring distinguish it from analogs like VUAA1 (ethyl and pyridinyl substituents) or compound 6a (allyl and pyridinyl groups).

- Synthetic yields vary widely: compound 2 achieves 85% yield via reflux in ethanol , while compound 7’s fused indole-triazine structure results in a lower yield (31%) .

Key Observations :

Physicochemical Property Trends

- Melting Points : Triazole derivatives with bulky substituents (e.g., benzyl in the target compound) typically exhibit higher melting points due to increased molecular rigidity. For example, compound 6a (182–184°C) vs. compound 7e (88–90°C) .

- Solubility : Polar groups (e.g., pyridinyl in VUAA1) enhance water solubility, whereas halogenated aryl groups (e.g., 4-chlorophenyl) may reduce it, affecting bioavailability .

Actividad Biológica

The compound 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide is a member of the triazole class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C26H26N4OS

- Molecular Weight : 442.57584 g/mol

- CAS Number : 332922-56-2

- Structure : The compound features a triazole ring and a thioether linkage, which are significant for its biological activity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. A study highlighted that compounds similar to this compound showed significant antibacterial and antifungal activities against various pathogens. Notably, its efficacy was assessed against Mycobacterium tuberculosis, demonstrating potential as an antituberculosis agent .

Anticancer Properties

The anticancer potential of triazole derivatives has been extensively studied. For instance, related compounds have shown cytotoxicity against several cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D). The mechanism often involves the induction of apoptosis and cell cycle arrest . In one study, a related triazole compound demonstrated an IC50 value of 6.2 μM against HCT-116 cells, suggesting that our compound may share similar properties .

Enzyme Inhibition

Triazole derivatives have been recognized for their ability to inhibit various enzymes. For example, some compounds in this class have been found to inhibit acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's . The inhibition of metabolic enzymes can also contribute to their therapeutic effects in other conditions such as glaucoma and gastric ulcers .

Study on Antimicrobial Efficacy

In a comparative study examining the antimicrobial efficacy of various triazole derivatives, this compound was tested against standard strains. Results indicated that it exhibited comparable activity to established antibiotics like chloramphenicol. This suggests its potential as a lead compound in the development of new antimicrobial agents.

Anticancer Activity Assessment

A recent investigation focused on the anticancer effects of triazole derivatives in vitro. The study revealed that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The findings suggest that modifications in the chemical structure significantly influence biological activity, providing insights for future drug design .

Q & A

Q. Advanced Research Focus

- Primary Neuronal Cultures : Test against glutamate-induced excitotoxicity (IC50 comparison with riluzole).

- SH-SY5Y Cells : Assess mitochondrial membrane potential (JC-1 staining) and ROS levels (DCFDA assay) post-treatment .

- Microglial BV-2 Models : Measure anti-inflammatory activity via TNF-α/IL-6 ELISA in LPS-stimulated cells .

How can crystallographic disorder in the triazole ring be resolved?

Advanced Research Focus

Disorder in the triazole ring (common in SHELX refinements) requires:

- Multi-Component Modeling : Split the structure into two or more conformers with occupancy refinement.

- Restraints : Apply SIMU/DELU restraints to anisotropic displacement parameters (ADPs) .

- Low-Temperature Data : Collect data at 100 K to reduce thermal motion artifacts .

What are the limitations of current SAR studies for this compound class?

Q. Advanced Research Focus

- Lack of Co-crystal Structures : Most SAR relies on docking studies; experimental SIRT2-cofactor complexes are needed .

- Off-Target Effects : Triazole derivatives may inhibit cytochrome P450 enzymes; use CYP450 screening panels .

- In Vivo Translation : Poor pharmacokinetics (e.g., rapid clearance) not predicted by in vitro models .

How can researchers optimize solubility for in vivo administration?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.